molecular formula C15H17ClN6O2 B2814164 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone CAS No. 1291843-19-0

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone

Cat. No.: B2814164
CAS No.: 1291843-19-0
M. Wt: 348.79
InChI Key: MIWWMOUDUPZEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a triazole ring, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with the triazole intermediate. The final step involves the coupling of the triazole-chlorophenyl intermediate with piperazine and ethanone under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-({5-[(4-bromophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone
  • 1-[4-({5-[(4-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone

Uniqueness

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

1-[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-4-2-11(16)3-5-12/h2-5H,6-9H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWWMOUDUPZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.